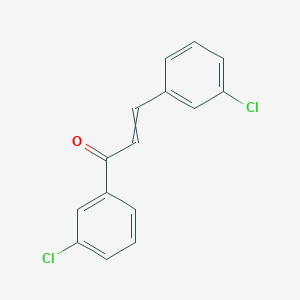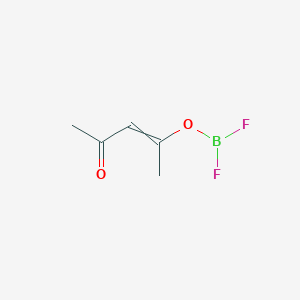
4-Difluoroboranyloxypent-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Difluoroboranyloxypent-3-en-2-one is an organoboron compound that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a boron atom bonded to two fluorine atoms and an oxygen atom, which is further connected to a pent-3-en-2-one moiety. The presence of the boron atom imparts unique chemical properties to the compound, making it valuable in synthetic organic chemistry.
Méthodes De Préparation
The synthesis of 4-Difluoroboranyloxypent-3-en-2-one typically involves the reaction of pent-3-en-2-one with a difluoroborane reagent. One common method is the reaction of pent-3-en-2-one with boron trifluoride etherate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron reagent. The product is then purified by distillation or recrystallization to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
4-Difluoroboranyloxypent-3-en-2-one undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates, which are valuable intermediates in organic synthesis.
Reduction: Reduction of the compound can lead to the formation of boron-containing alcohols or alkanes.
Substitution: The fluorine atoms on the boron can be substituted with other nucleophiles such as alkoxides or amines, leading to the formation of new boron-containing compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
4-Difluoroboranyloxypent-3-en-2-one has several applications in scientific research:
Biology: The compound can be used to label biomolecules with boron, which can be useful in studying biological processes and interactions.
Mécanisme D'action
The mechanism by which 4-Difluoroboranyloxypent-3-en-2-one exerts its effects is primarily through its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the compound can coordinate with electron-rich species, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .
Comparaison Avec Des Composés Similaires
4-Difluoroboranyloxypent-3-en-2-one can be compared with other boron-containing compounds such as:
4-Chloropent-3-en-2-one: This compound has a chlorine atom instead of the boron-fluorine moiety, leading to different reactivity and applications.
4-Fluoro-1,3-dioxolan-2-one: This compound contains a fluorine atom and a dioxolane ring, which imparts different chemical properties and uses.
Pent-3-en-2-one: The parent compound without the boron moiety, which has different reactivity and is used in different synthetic applications.
The uniqueness of this compound lies in its ability to participate in a wide range of chemical reactions due to the presence of the boron atom, making it a versatile reagent in organic synthesis.
Propriétés
Numéro CAS |
42498-48-6 |
|---|---|
Formule moléculaire |
C5H7BF2O2 |
Poids moléculaire |
147.92 g/mol |
Nom IUPAC |
4-difluoroboranyloxypent-3-en-2-one |
InChI |
InChI=1S/C5H7BF2O2/c1-4(9)3-5(2)10-6(7)8/h3H,1-2H3 |
Clé InChI |
JSEBPAAFVDAAAI-UHFFFAOYSA-N |
SMILES canonique |
B(OC(=CC(=O)C)C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


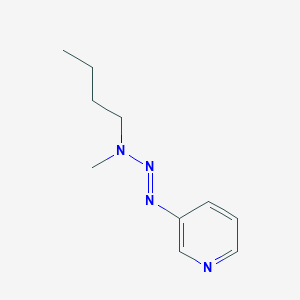
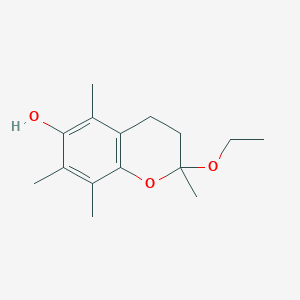

![O-Ethyl O-[2-(methanesulfinyl)ethyl] methylphosphonothioate](/img/structure/B14656712.png)
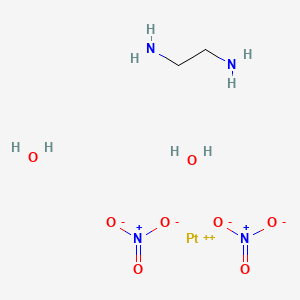

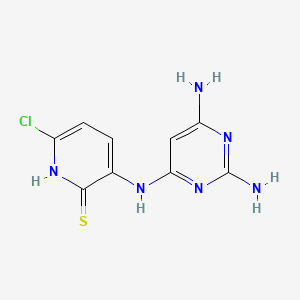

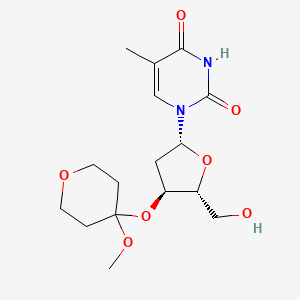
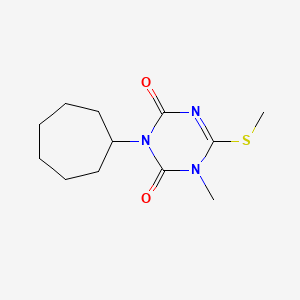
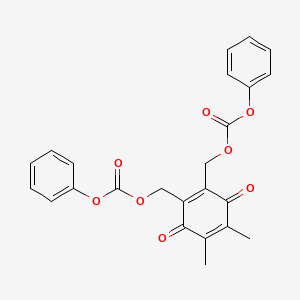
![3-Hydroxy-4-[2-(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14656758.png)
![2-[5-(4-Bromophenyl)furan-2-yl]quinoxaline](/img/structure/B14656767.png)
